13-Methyltetratriacontane
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Overview
Description
13-Methyltetratriacontane is a long-chain hydrocarbon with the molecular formula C35H72 and a molecular weight of 492.9462 g/mol . It is a branched alkane, specifically a methyl-substituted tetratriacontane, which is a type of hydrocarbon commonly found in natural sources such as plant cuticular waxes and insect cuticles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyltetratriacontane typically involves the alkylation of a long-chain alkane with a methyl group. One common method is the Friedel-Crafts alkylation, where an alkane is reacted with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes or the oligomerization of smaller alkenes followed by methylation. These processes are typically carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 13-Methyltetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, and carboxylic acids under controlled conditions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although already fully saturated, it can undergo reductive cleavage in the presence of strong reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Chlorine gas (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Cleaved hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
13-Methyltetratriacontane has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: It serves as a model compound for studying the structure and function of natural waxes in plants and insects.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used in the formulation of lubricants and as a component in the production of synthetic waxes.
Mechanism of Action
The mechanism of action of 13-Methyltetratriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier, which can protect surfaces from moisture and environmental damage. In biological systems, it contributes to the formation of cuticular waxes that prevent water loss and provide protection against pathogens .
Comparison with Similar Compounds
Tetratriacontane (C34H70): A straight-chain alkane with similar physical properties but lacks the methyl substitution.
2-Methyltetratriacontane (C35H72): Another methyl-substituted tetratriacontane but with the methyl group at a different position.
Uniqueness: 13-Methyltetratriacontane is unique due to its specific methyl substitution, which can influence its melting point, solubility, and interaction with other molecules. This makes it particularly useful in applications where precise control over these properties is required .
Properties
CAS No. |
76535-35-8 |
---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
13-methyltetratriacontane |
InChI |
InChI=1S/C35H72/c1-4-6-8-10-12-14-16-17-18-19-20-21-22-23-24-26-28-30-32-34-35(3)33-31-29-27-25-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3 |
InChI Key |
OCPXNBWIWRKOJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
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